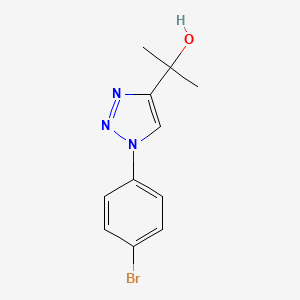

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHPLASTHLNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674330 | |

| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-34-3 | |

| Record name | 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Novel Bromophenyl-Substituted Triazoles: A Methodical Framework

An In-depth Technical Guide for Drug Development Professionals

Abstract

Triazole heterocycles, particularly those featuring a bromophenyl substituent, represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4] The precise structural characterization of these molecules is a cornerstone of drug discovery and development, as subtle changes in substitution patterns, especially regioisomerism, can profoundly impact pharmacological efficacy and safety. This guide presents an integrated, field-proven strategy for the unambiguous structure elucidation of novel bromophenyl-substituted triazoles. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, establishing a self-validating workflow that combines synthesis with advanced spectroscopic and crystallographic analysis. This document is intended for researchers, chemists, and drug development professionals seeking a robust framework for characterizing this vital class of compounds.

The Strategic Imperative: Why Structure Dictates Function

The journey of a novel therapeutic agent from concept to clinic is predicated on a foundational understanding of its molecular structure. For bromophenyl-substituted triazoles, this is particularly critical. The position of the nitrogen atoms in the triazole ring (1,2,3- vs. 1,2,4-triazole) and the attachment points of the substituents create distinct regioisomers. For instance, the copper-catalyzed "click" reaction reliably yields 1,4-disubstituted 1,2,3-triazoles, while other catalytic systems or thermal conditions can produce 1,5-isomers or mixtures.[5][6][7] These isomers, while possessing the same molecular formula, exhibit different electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes, thereby altering their interaction with biological targets.[1] An unconfirmed structure is a liability; an incorrect one can derail a research program.

This guide, therefore, champions a multi-technique, synergistic approach. We begin with a brief overview of synthesis—the origin of the structural puzzle—and then systematically detail the core analytical techniques required to solve it: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an irrefutable structural assignment.

Synthesis: Setting the Stage for Elucidation

The synthetic route chosen not only creates the target molecule but also provides the first hypothesis of its structure. Understanding the reaction mechanism is crucial for anticipating the likely regioisomeric outcome.

Dominant Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" paradigm, specifically the CuAAC reaction, is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high regioselectivity, excellent yields, mild reaction conditions, and broad functional group tolerance.[1][6][8] The mechanism involves the in-situ formation of a copper(I) acetylide, which selectively reacts with an organic azide to form the 1,4-disubstituted product.

Synthesis of 1,2,4-Triazoles

Derivatives of 1,2,4-triazole are commonly synthesized via the cyclization of intermediates like N-substituted hydrazinecarbothioamides, often prepared from bromobenzoyl hydrazides.[2][9] The specific reaction conditions and precursors dictate the final substitution pattern on the triazole ring.

Experimental Protocol: Representative Synthesis of a 1-(bromophenyl)-4-substituted-1H-1,2,3-triazole via CuAAC

This protocol describes a general procedure. Molar equivalents and reaction times should be optimized for specific substrates.

-

Reagent Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 eq.) and the relevant bromophenyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.[8]

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.15 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[8]

-

Reaction: Cap the vial and stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude solid by flash column chromatography (silica gel) or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]

The logical flow from starting materials to the purified compound is illustrated below.

Caption: General workflow for CuAAC synthesis.

The Analytical Gauntlet: A Multi-Pronged Verification

With a purified compound in hand, the elucidation process begins. No single technique is sufficient; rather, it is the congruence of data from orthogonal methods that builds an undeniable case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. For triazoles, it is indispensable for distinguishing regioisomers.

Causality of Choice:

-

¹H NMR provides information on the number and environment of protons, revealing key signals like the isolated triazole proton and the characteristic splitting patterns of the bromophenyl ring.

-

¹³C NMR is crucial for identifying the carbon skeleton. Its ability to differentiate between the C4 and C5 carbons of the triazole ring is often the simplest way to assign 1,4- vs. 1,5-regiochemistry.[7]

-

2D NMR (HSQC, HMBC) provides definitive proof of connectivity by showing correlations between protons and carbons, removing any ambiguity in assignments.[10][11]

Key Interpretive Signatures for Bromophenyl-Triazoles:

| Nucleus | Feature | Typical Chemical Shift (ppm) | Significance |

| ¹H | Triazole C-H | 7.5 - 8.8 | A sharp singlet, its exact position is sensitive to substituents. Its presence confirms the formation of a disubstituted triazole.[12][13] |

| Bromophenyl C-H | 7.2 - 7.8 | Typically two doublets (for para-substitution) or more complex multiplets, integrating to 4 protons. | |

| ¹³C | Triazole C4 (1,4-isomer) | ~140 - 149 | The carbon atom not bearing a proton. |

| Triazole C5 (1,4-isomer) | ~120 - 128 | Key Diagnostic Peak: The protonated carbon is significantly upfield compared to the C4 of the 1,5-isomer.[7][13] | |

| Triazole C4 (1,5-isomer) | ~132 - 136 | The protonated carbon in the 1,5-isomer, found further downfield.[7] | |

| Bromophenyl C-Br | ~115 - 125 | The carbon atom directly attached to bromine. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[14] Ensure the compound is fully dissolved.

-

Data Acquisition: Record standard 1D ¹H and ¹³C{¹H} spectra.

-

Advanced Analysis (If Needed): If assignments are ambiguous, acquire 2D spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This definitively links the ¹H triazole singlet to its corresponding ¹³C signal (C5 in a 1,4-isomer).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for mapping the molecular framework. For example, the triazole proton will show a correlation to the C4 carbon and to carbons on the adjacent substituent, confirming the overall connectivity.

-

The logical progression of NMR experiments provides a self-validating dataset.

Caption: Decision workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two crucial pieces of information: the exact molecular weight and structural clues derived from how the molecule breaks apart.

Causality of Choice:

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This serves as a fundamental check—the proposed structure from NMR must match the elemental formula from HRMS.

-

Tandem MS (MS/MS): Fragmentation analysis reveals characteristic losses from the parent molecule. The predictable isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive "doublet" peak for any fragment containing the bromine atom, which is a powerful diagnostic tool.[15]

Key Interpretive Signatures:

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Confirms the molecular weight. The M and M+2 peaks should have nearly equal intensity due to the bromine isotopes.

-

Characteristic Fragments:

-

Loss of N₂ (28 Da) from the triazole ring is a common fragmentation pathway.[15]

-

Cleavage of the bond between the triazole and the bromophenyl ring.

-

Fragments corresponding to the bromophenyl cation.

-

Experimental Protocol: HPLC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source for soft ionization that preserves the molecular ion.[16]

-

Method:

-

Data Analysis: Identify the [M+H]⁺ peak and confirm its isotopic pattern. If fragmentation data is collected, analyze the daughter ions for characteristic losses.

Single-Crystal X-ray Crystallography: The Definitive Answer

When NMR and MS data are insufficient to resolve a complex structural ambiguity, or when absolute confirmation of a novel scaffold is required for regulatory submission, X-ray crystallography is the gold standard.[17][18]

Causality of Choice:

-

Unambiguous Determination: It provides a direct visualization of the molecule's three-dimensional structure in the solid state.

-

Absolute Confirmation: It definitively establishes connectivity, regiochemistry, and stereochemistry, leaving no room for doubt.

Protocol Overview: From Sample to Structure

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the highly purified compound in a suitable solvent or solvent system to allow for the formation of single, diffraction-quality crystals.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed by complex software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[17]

The output is a detailed crystallographic information file (CIF) containing precise bond lengths, angles, and atomic coordinates, which serves as irrefutable proof of the structure.[17][18]

Integrated Elucidation Strategy: A Self-Validating System

The true power of this approach lies not in the individual techniques, but in their integration into a logical, self-validating workflow. Each step provides a hypothesis that is tested and confirmed by the next.

Caption: An integrated, decision-based workflow for structure elucidation.

This workflow ensures trustworthiness. A discrepancy at any checkpoint—for instance, if the molecular formula from HRMS contradicts the NMR data—immediately flags a problem with the sample (e.g., impurity, incorrect product) and prevents the propagation of erroneous data. The final structure is thus validated by a convergence of evidence from multiple, independent analytical methods.

Conclusion

The structure elucidation of novel bromophenyl-substituted triazoles is a mission-critical task in modern drug discovery. A haphazard approach invites ambiguity and risk. The methodical, multi-technique framework presented in this guide provides a clear and robust pathway to success. By combining rational synthesis with the analytical power of NMR, MS, and, when necessary, X-ray crystallography, researchers can establish a self-validating system that ensures the scientific integrity of their work. This rigorous approach not only confirms the identity of a molecule but also builds the foundation of confidence required to advance a promising compound through the development pipeline.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem.

- Yadav, M., et al. (n.d.). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ACS Publications.

- Frontana-Uribe, B. A., et al. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.

-

Lagerwall, J. P. F., et al. (n.d.). Applying click chemistry to synthesis of chiral[8][15][19]‐triazole liquid crystals. Taylor & Francis Online. Retrieved from

- Kaur, H., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.

- Hulina, Y., & Kaplaushenko, A. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine.

- Unknown. (n.d.). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate.

- Unknown. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). ResearchGate.

- Unknown. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Unknown. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Shcherbyna, R., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia.

- Unknown. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

- Asiri, A. M., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- Unknown. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Unknown. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.

- Unknown. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... ResearchGate.

- Hanson, P. R., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. ACS Publications.

- Unknown. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.

- Unknown. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega.

- Unknown. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health.

- Asiri, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate.

- Unknown. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health.

- Unknown. (n.d.). Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer. SpringerLink.

- Unknown. (n.d.). A Comprehensive review on 1, 2,4 Triazole.

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer: Design, synthesis and antitumo… [ouci.dntb.gov.ua]

- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 11. dspace.ncl.res.in [dspace.ncl.res.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates three key structural motifs: a 1,4-disubstituted 1,2,3-triazole ring, a 4-bromophenyl group, and a tertiary alcohol (propan-2-ol). This unique combination imparts specific physicochemical characteristics that are crucial for its potential biological activity and application as a scaffold in drug design. This document details its synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a thorough characterization profile using modern spectroscopic techniques (NMR, MS, IR), and discusses its potential therapeutic relevance. The intended audience includes researchers, medicinal chemists, and scientists involved in pharmaceutical development.

Introduction and Scientific Context

The 1,2,3-triazole moiety is a prominent scaffold in modern medicinal chemistry, valued for its stability, rigid structure, and capacity for hydrogen bonding.[1][2] Triazole-containing compounds exhibit a vast range of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4] The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, primarily through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further cemented its role as a privileged structure in drug discovery.[5][6]

The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][7] Furthermore, the tertiary alcohol of the propan-2-ol substituent introduces a potential hydrogen bond donor and acceptor site, which can significantly influence solubility and target engagement. The subject of this guide, this compound, therefore represents a molecule with a high potential for biological investigation.

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is favored for its high yields, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide variety of functional groups.

The synthesis of this compound proceeds via the reaction of two key precursors: 1-azido-4-bromobenzene and 2-methyl-3-butyn-2-ol. The causality behind the experimental choices is critical: a copper(II) salt (e.g., CuSO₄·5H₂O) is used as a pre-catalyst, which is reduced in situ to the catalytically active copper(I) species by a reducing agent, typically sodium ascorbate. This ensures a constant, low concentration of the Cu(I) catalyst, preventing side reactions and promoting the cycloaddition cascade. The reaction is often performed in a solvent mixture like t-butanol and water to accommodate both the organic precursors and the inorganic catalyst salts.

Caption: Synthetic workflow for the target compound via CuAAC.

Experimental Protocol: Synthesis via CuAAC

This protocol is a representative, self-validating system for the synthesis of the title compound.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-bromobenzene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.1 eq) in a 1:1 mixture of tert-butanol and water (40 mL).

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The choice to add the ascorbate first ensures immediate reduction of the copper(II) as it is introduced.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting azide is a key indicator of reaction completion.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Physicochemical Properties

The physical properties of the compound are summarized below. These attributes are fundamental to its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₂BrN₃O | [8] |

| Molecular Weight | 282.14 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Based on similar triazole derivatives[9][10] |

| Melting Point | Not reported in available literature. | Requires experimental determination. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural motifs.[1] |

| cLogP | A calculated value would likely fall in the range of 1.5-3.0, suggesting moderate lipophilicity suitable for drug candidates. | Prediction based on similar structures.[11] |

Spectroscopic and Structural Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected ¹H and ¹³C NMR chemical shifts are detailed below.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Justification |

| Aromatic | 7.7 - 7.9 | Doublet | 2H, Ar-H | Protons ortho to the triazole ring. |

| Aromatic | 7.6 - 7.8 | Doublet | 2H, Ar-H | Protons ortho to the bromine atom. |

| Triazole | ~8.1 | Singlet | 1H, Triazole C5-H | Characteristic singlet for a 1,4-disubstituted triazole.[12] |

| Hydroxyl | 2.0 - 4.0 | Singlet (broad) | 1H, -OH | Exchangeable proton; shift is concentration/solvent dependent. |

| Methyl | ~1.6 | Singlet | 6H, 2 x -CH₃ | Equivalent methyl groups on the propan-2-ol moiety. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Justification |

| Aromatic | 145-150 | Triazole C4 | Carbon bearing the propan-2-ol group. |

| Aromatic | 130-140 | Aromatic C-N | Carbon of the phenyl ring attached to the triazole. |

| Aromatic | 132-135 | Aromatic C-H | Phenyl C-H carbons. |

| Aromatic | 120-125 | Triazole C5 | Triazole C-H carbon.[13] |

| Aromatic | 120-125 | Aromatic C-Br | Carbon bearing the bromine atom. |

| Aliphatic | 65-70 | Quaternary C-OH | Central carbon of the propan-2-ol group. |

| Aliphatic | 25-30 | Methyl (-CH₃) | The two equivalent methyl carbons. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units, [M+H]⁺ and [M+H+2]⁺.

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Tertiary Alcohol (-OH)[14] |

| 3150 - 3100 | C-H stretch | Aromatic & Triazole C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H (methyl) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1450 | N=N stretch | Triazole Ring[12] |

| 1250 - 1000 | C-O stretch | Tertiary Alcohol |

| Below 800 | C-Br stretch | Aryl Bromide |

Potential Applications and Future Directions

Given the well-documented biological activities of both 1,2,3-triazoles and bromophenyl-containing compounds, this compound is a promising candidate for biological screening.[3][15] Its structure suggests potential as an antifungal, antibacterial, or anticancer agent.[4][7]

Future research should focus on:

-

Biological Evaluation: Screening the compound against a panel of microbial strains and cancer cell lines to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the phenyl ring or altering the alcohol side chain to optimize potency and selectivity.

-

In Silico Modeling: Employing computational tools for molecular docking studies against known biological targets and for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide further drug development efforts.

References

-

Physicochemical properties of 1,2,3-triazole derivatives. (a) The... - ResearchGate. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]

-

1,2,3-Triazole - Wikipedia. Available at: [Link]

-

On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery - MDPI. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. Available at: [Link]

-

This compound, 98% Purity, C11H12BrN3O, 5 grams - CP Lab Safety. Available at: [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. Available at: [Link]

-

infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Available at: [Link]

-

Recent advances in the researches of triazole compounds as medicinal drugs. Available at: [Link]

-

1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... - ResearchGate. Available at: [Link]

-

This compound, TRC - Fisher Scientific. Available at: [Link]

-

Recent advances in the researches of triazole compounds as medicinal drugs. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery [mdpi.com]

- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]

- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

Technical Guide: Nomenclature and Identification of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the nomenclature and identification of the chemical compound 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol . An exhaustive search of authoritative chemical databases and scientific literature reveals that this compound is not associated with a registered CAS (Chemical Abstracts Service) number. This indicates that the substance is likely a novel or non-commercial chemical entity that has not yet been formally registered. This guide provides a systematic determination of its IUPAC name based on established nomenclature rules, clarifies the function and importance of CAS numbers in research and regulatory contexts, and outlines the procedure for registering a new chemical substance.

Introduction: The Challenge of Identifying Novel Compounds

In drug discovery and chemical research, the precise identification of a molecule is paramount. Standardized identifiers such as the IUPAC name and the CAS number provide a universal language for scientists, regulators, and manufacturers, eliminating the ambiguity that can arise from trivial or laboratory-specific names.[1]

The compound , this compound, represents a specific substituted triazole. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole.[2][3][4] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][5]

A comprehensive search of chemical registries, including PubChem, Scopus, and commercial supplier catalogs, did not yield a registered CAS number for this specific molecule. While some suppliers list the compound, they do not provide an official CAS number, suggesting it is a research chemical offered without formal registration.[6][7] This guide serves to provide clarity on its formal nomenclature and the implications of its unregistered status.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "this compound" is constructed according to these rules and is considered the Preferred IUPAC Name (PIN) .

Let's deconstruct the name to understand its components:

-

Parent Structure: propan-2-ol

-

This identifies a three-carbon propane chain where a hydroxyl (-OH) group is attached to the second carbon. This alcohol group is the principal functional group, hence the "-ol" suffix.

-

-

Primary Substituent: (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)

-

This entire group is treated as a substituent attached to the second carbon of the propan-2-ol parent structure. The locant "2-" at the beginning of the full name specifies this attachment point.

-

1H-1,2,3-triazol : This is the core heterocyclic ring. "1H" specifies the position of the hydrogen atom on a nitrogen in the unsubstituted ring.[4]

-

-4-yl : This suffix indicates that the triazole ring is attached to the parent structure (propan-2-ol) at its 4th position.

-

1-(4-Bromophenyl) : This describes a further substitution on the triazole ring itself.

-

4-Bromophenyl : A phenyl group substituted with a bromine atom at its 4th position.

-

1- : This locant indicates that the 4-bromophenyl group is attached to the nitrogen atom at the 1st position of the triazole ring.

-

-

The systematic construction of the name ensures that only one chemical structure can be drawn from it, providing unambiguous identification.

To visually represent the described IUPAC name, the following structure can be drawn.

Caption: Chemical structure of this compound.

The CAS Number: A Unique Identifier

A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[8] These numbers are assigned sequentially to new substances as they enter the CAS REGISTRY® database.[8]

Key Characteristics of CAS Numbers:

-

Uniqueness: Each number corresponds to only one substance, encompassing organic and inorganic compounds, polymers, alloys, and more.[8] Stereoisomers and different salt forms receive distinct CAS numbers.[8][9]

-

No Chemical Significance: The number itself contains no information about the chemical structure; it is simply a unique tag.[8]

-

Universal Standard: CAS numbers are used globally in databases, regulatory submissions (e.g., REACH, TSCA), and on safety data sheets to provide an unambiguous identifier.[1][10]

The absence of a CAS number for this compound signifies that it has not been described in the literature or registered in a way that would lead to its inclusion in the CAS REGISTRY®.[1][10]

Protocol for Obtaining a CAS Number for a Novel Substance

For researchers who have synthesized a new compound, obtaining a CAS number is a critical step for publication, patenting, and regulatory compliance. The process involves submitting the substance's information to CAS for registration.

Sources

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 8. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 9. web.cas.org [web.cas.org]

- 10. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

Spectroscopic Characterization of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing this and related molecular scaffolds. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into the structural elucidation of this specific 1,4-disubstituted 1,2,3-triazole derivative.

Molecular Structure and Key Features

This compound, with the chemical formula C₁₁H₁₂BrN₃O, is a heterocyclic compound featuring a 1,4-disubstituted 1,2,3-triazole ring. This core structure is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding.[1] The key structural features influencing its spectroscopic signature are:

-

1-(4-Bromophenyl) group: An aromatic ring with a bromine substituent, which will exhibit a characteristic isotopic pattern in mass spectrometry and distinct signals in NMR.

-

1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms. The proton on this ring is a key diagnostic signal in ¹H NMR.

-

Propan-2-ol substituent: A tertiary alcohol group, which will show characteristic stretching vibrations in IR spectroscopy and specific signals for the methyl and hydroxyl groups in NMR.

The synthesis of such 1,4-disubstituted 1,2,3-triazoles is commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is highly regioselective and efficient.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Deuterium Exchange: To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signal will either disappear or significantly decrease in intensity.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | s | 1H | Triazole C5-H |

| ~7.70 | d | 2H | Aromatic H (ortho to Br) |

| ~7.60 | d | 2H | Aromatic H (meta to Br) |

| ~2.50 | s | 1H | -OH |

| ~1.70 | s | 6H | 2 x -CH₃ |

Interpretation:

-

The singlet at approximately 8.00 ppm is characteristic of the C5 proton of a 1,4-disubstituted 1,2,3-triazole ring.[2]

-

The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 4-bromophenyl group.

-

The hydroxyl proton of the tertiary alcohol is expected to appear as a broad singlet around 2.50 ppm. Its chemical shift can be highly variable depending on concentration and solvent.[3][4]

-

The two methyl groups of the propan-2-ol moiety are equivalent and will appear as a singlet integrating to six protons at approximately 1.70 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Triazole C4 |

| ~135 | Aromatic C (ipso to N) |

| ~133 | Aromatic CH (meta to Br) |

| ~123 | Aromatic C (ipso to Br) |

| ~122 | Aromatic CH (ortho to Br) |

| ~121 | Triazole C5 |

| ~69 | Quaternary C (-C(OH)(CH₃)₂) |

| ~30 | Methyl C (-CH₃) |

Interpretation:

-

The signals for the triazole carbons, C4 and C5, are expected in the 121-148 ppm range.[2]

-

The four distinct signals for the 4-bromophenyl ring will be observed in the aromatic region (120-140 ppm).

-

The quaternary carbon of the propan-2-ol group, attached to the hydroxyl group, will appear around 69 ppm.

-

The two equivalent methyl carbons will give a single signal at approximately 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which will provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation pathways.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 296/298 | [M+H]⁺ |

| 278/280 | [M+H - H₂O]⁺ |

| 238/240 | [M+H - C₃H₇O]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

Interpretation:

-

The most characteristic feature will be the presence of a pair of peaks for the molecular ion [M+H]⁺ at m/z 296 and 298, with a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[5][6]

-

A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a fragment at m/z 278/280.

-

Cleavage of the C-C bond between the triazole ring and the propan-2-ol group would result in a fragment at m/z 238/240.

-

The bromophenyl cation at m/z 155/157 is also an expected fragment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3140 | Medium | C-H stretch (aromatic/triazole) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1000 | Strong | C-O stretch (tertiary alcohol) |

| ~1070 | Medium | C-N stretch (triazole) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Interpretation:

-

A strong and broad absorption band around 3350 cm⁻¹ is a clear indication of the O-H stretching vibration of the hydrogen-bonded tertiary alcohol.[4][8]

-

The C-O stretching vibration of a tertiary alcohol typically appears as a strong band in the 1210-1100 cm⁻¹ region.[9][10]

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

-

A strong band around 830 cm⁻¹ suggests para-disubstitution on the benzene ring.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural elucidation.

Conclusion

This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. The interpretation of these spectra is based on the well-established principles of spectroscopic analysis and comparison with data for structurally related compounds. The characteristic signals and fragmentation patterns detailed herein should serve as a valuable reference for the successful identification and characterization of this and similar 1,2,3-triazole derivatives in a research and development setting.

References

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014, April 2).

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PubMed Central. (2025, November 24).

- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25).

- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI.

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000.

- 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

- Alcohols—The Rest of the Story - Spectroscopy Online. (2017, April 1).

- IR Spectrum: Alcohols and Phenols - Química Organica.org.

- 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... - ResearchGate.

- Mass spectrum of 1-bromo-2-methylpropane - Advanced Organic Chemistry.

- 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30).

- IR: alcohols.

- This compound, 98% Purity, C11H12BrN3O, 5 grams - CP Lab Safety.

Sources

- 1. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) data to inform the rational design of next-generation therapeutics.

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy.[4][5] Marketed drugs like fluconazole, itraconazole, and voriconazole have revolutionized the treatment of systemic fungal infections.[4][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is pivotal in the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[8][9] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This disruption leads to the accumulation of toxic methylated sterols, ultimately compromising the fungal cell membrane's structure and function.[9]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: Half-maximal Inhibitory Concentration (IC50)

The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound Series | Cancer Cell Line | IC50 Range (µM) | Reference |

| Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [10] |

| Fused Acridines | Lung, Breast, Melanoma, Colon | Not specified | [11] |

| Thiazolo[4,3-b]t[7][12][13][14]etrazines | Human Colon Carcinoma (HT-29) | 12.69 (for compound 4g) | [15] |

| Diarylurea Derivatives | HT-29, H460, MDA-MB-231 | 0.85 - 1.54 | [16] |

| Betulin Derivatives | Melanoma (A375) | 22.41 - 46.92 | [17] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) Derivatives | Breast (MCF-7), Colon (Caco-2) | 0.31 - 7.22 | [18] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [19][20][21][22] Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Synthesized 1,2,4-triazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: A Growing Area of Interest

While not as extensively studied as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [12][23][24][25]

Mechanism of Action: Diverse and Evolving

The antibacterial mechanisms of 1,2,4-triazoles are still under investigation, but several potential targets have been identified, including enzymes involved in bacterial cell wall synthesis and DNA replication. [11]Hybridization of the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as fluoroquinolones, has shown to be a successful strategy to enhance antibacterial potency. [24]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Similar to antifungal testing, the antibacterial efficacy of 1,2,4-triazole derivatives is determined by their MIC values.

| Compound Type | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

| Ofloxacin analogues | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | [12] |

| Clinafloxacin-triazole hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [12] |

| 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, P. aeruginosa, S. aureus | 0.12 - 1.95 | [12] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [12] |

| Nitrofuran-containing derivatives | E. coli, S. aureus | 0.039 - 1.25 | [6][26] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method for determining the MIC of antibacterial agents is similar to the protocol used for antifungal testing.

Materials:

-

Synthesized 1,2,4-triazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and create serial twofold dilutions in CAMHB.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of a 96-well microtiter plate containing 100 µL of the serially diluted compound. Include growth and sterility controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Scope

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have also shown potential as antiviral and anti-inflammatory agents.

Antiviral Activity

The 1,2,4-triazole scaffold is present in the antiviral drug ribavirin, and numerous derivatives have been investigated for their activity against a variety of viruses, including HIV, hepatitis B and C, and influenza virus. [19][27][28][29]The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes such as proteases and polymerases.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [17][30][31][32][33]The anti-inflammatory effects are often evaluated using in vitro assays to measure the inhibition of pro-inflammatory cytokine production and in vivo models such as the carrageenan-induced paw edema model in rats.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly privileged and fruitful starting point for the design and development of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic core. Future research will likely focus on the development of hybrid molecules that combine the 1,2,4-triazole nucleus with other pharmacophores to enhance potency and selectivity, as well as to overcome drug resistance. Advances in computational chemistry and a deeper understanding of the structure-activity relationships will further accelerate the discovery of novel 1,2,4-triazole-based drugs with improved therapeutic profiles. This guide has provided a comprehensive overview of the current landscape, equipping researchers with the foundational knowledge and practical methodologies to contribute to this exciting and impactful field of drug discovery.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. isres.org [isres.org]

- 6. scispace.com [scispace.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. atcc.org [atcc.org]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. medicine.dp.ua [medicine.dp.ua]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. promega.com [promega.com]

- 29. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 33. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to Bromophenyl-Containing Heterocyclic Compounds in Drug Discovery

For Immediate Release to the Scientific Community

[City, State] – January 18, 2026 – In the relentless pursuit of novel therapeutic agents, a distinct class of molecules is demonstrating remarkable potential across a spectrum of diseases. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of bromophenyl-containing heterocyclic compounds. We will explore their diverse therapeutic applications, from oncology to infectious diseases and neuroprotection, underpinned by a rigorous examination of their synthesis, mechanisms of action, and structure-activity relationships (SAR). This document serves as a comprehensive resource, synthesizing current knowledge to empower the next wave of innovation in medicinal chemistry.

Introduction: The Strategic Advantage of the Bromophenyl Moiety in Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design. The incorporation of a bromophenyl group into these heterocyclic systems is a strategic design element that can significantly enhance therapeutic efficacy. The bromine atom, a halogen, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins through halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design. This guide will illuminate the profound impact of this chemical modification on the therapeutic potential of heterocyclic compounds.

Anticancer Applications: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents is a primary focus of modern drug discovery. Bromophenyl-containing heterocyclic compounds have emerged as a promising class of molecules with potent cytotoxic and cytostatic activities against various cancer cell lines.[2]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain bromophenyl-pyrazole derivatives have been shown to trigger cell death through the intrinsic mitochondrial pathway.[3] This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis.

Furthermore, these compounds have demonstrated inhibitory activity against critical kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By blocking the ATP-binding sites of these kinases, they can halt the downstream signaling cascades that drive tumor growth and angiogenesis.

Caption: Anticancer mechanisms of bromophenyl-heterocycles.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative bromophenyl-containing heterocyclic compounds against various cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole | 3-(4-bromophenyl)-1H-pyrazole derivative | Pancreatic (CFPAC-1) | 7.5 (nM) | [3] |

| Thiazole | 4-(4-bromophenyl)-thiazol-2-amine derivative | Breast (MCF-7) | 5.11 - 10.80 | [2][5] |

| Oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | Liver (HepG2) | 0.139 (µg/mL) | [6] |

| Coelenteramine | Brominated Coelenteramine | Prostate (PC-3) | 24.3 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[7][8][9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromophenyl-containing heterocyclic compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Applications: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Bromophenyl-containing heterocyclic compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10]

Mechanism of Action: Disrupting Microbial Growth and Viability

The antimicrobial mechanisms of these compounds are diverse. Some derivatives, such as certain bromophenyl-thiazoles, are thought to interfere with essential microbial enzymes or disrupt cell membrane integrity.[5][10] The presence of the electron-withdrawing bromophenyl group can enhance the compound's ability to interact with microbial targets.[5]

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-Pyrazole Hybrid | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | S. aureus | 1.9 - 7.8 | [11] |

| Quinoline-Oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative | S. aureus | 4-fold > Neomycin | [6] |

| Furan-carboxamide | N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (XDR) | 6.25 | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[12][13][14]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.

-

Bacterial Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test bacterium over the surface of the agar.

-

Well Creation: Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.[15]

-

Compound Application: Pipette a known concentration of the bromophenyl-containing heterocyclic compound solution into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective Applications: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to an aging global population. Emerging evidence suggests that certain heterocyclic compounds possess neuroprotective properties, and the inclusion of a bromophenyl moiety can enhance these effects.[1][15]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. They can scavenge reactive oxygen species (ROS) that contribute to neuronal damage.[1] Furthermore, they can modulate signaling pathways involved in neuroinflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[16]

Caption: Neuroprotective mechanisms of bromophenyl-heterocycles.

Synthesis and Structure-Activity Relationship (SAR)

The therapeutic efficacy of bromophenyl-containing heterocyclic compounds is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

General Synthesis Strategies

The synthesis of these compounds often involves multi-step reactions. For example, the synthesis of bromophenyl-substituted 1,3,4-oxadiazoles can be achieved through the cyclization of corresponding acid hydrazides.[17][18][19][20]

Representative Synthesis Protocol for a 1,3,4-Oxadiazole Derivative:

-

Hydrazide Formation: React a bromophenyl-substituted carboxylic acid with hydrazine hydrate to form the corresponding acid hydrazide.

-

Cyclization: Treat the acid hydrazide with a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the 1,3,4-oxadiazole ring.[18] Alternatively, reaction with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazole-2-thiones.[19]

Key SAR Insights

-

Position of the Bromo Group: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact biological activity. For instance, para-substitution on the phenyl ring attached to a thiazole nucleus has been associated with enhanced anticancer and antibacterial activity.[5]

-

Nature of the Heterocyclic Core: The type of heterocyclic ring (e.g., pyrazole, thiazole, oxadiazole) plays a fundamental role in determining the compound's therapeutic profile and mechanism of action.

-

Other Substituents: The presence and nature of other functional groups on the heterocyclic ring or the phenyl ring can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Conclusion

Bromophenyl-containing heterocyclic compounds represent a rich and versatile source of potential therapeutic agents. The strategic incorporation of the bromophenyl moiety offers a powerful tool for medicinal chemists to optimize the pharmacological properties of heterocyclic scaffolds. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles in preclinical models, and leveraging computational tools for the rational design of next-generation drug candidates with improved therapeutic indices. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PMC - NIH. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. Retrieved from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

- Method of producing 1,2,4-oxadiazole derivatives. (n.d.). Google Patents.

-

Heterocyclic Compounds as Novel Therapies for Neurological Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. Retrieved from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved from [Link]

-

Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Dove Press. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-